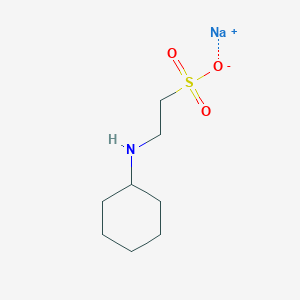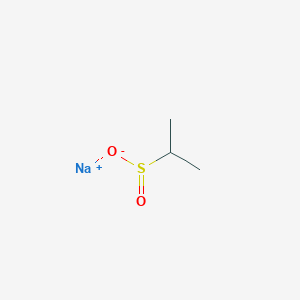
Méthyltrifluoroborate de potassium
Vue d'ensemble
Description
Potassium methyltrifluoroborate is an inorganic compound with the chemical formula CH₃BF₃K. It belongs to the class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a crucial reagent in organic synthesis.
Applications De Recherche Scientifique
Potassium methyltrifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium methyltrifluoroborate is primarily used as a reagent in organic synthesis . Its primary targets are organic substrates that undergo C-Methylation . The compound is particularly useful in the methylation of substrates with some methylating agents .
Mode of Action
Potassium methyltrifluoroborate interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organic boron compound (like Potassium methyltrifluoroborate) and a halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The primary biochemical pathway affected by Potassium methyltrifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the formation of modified purines and aryl chlorides .
Pharmacokinetics
Its stability and reactivity in various conditions make it a valuable tool in organic chemistry .
Result of Action
The result of Potassium methyltrifluoroborate’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This includes the preparation of modified purines and the coupling of aryl chlorides .
Action Environment
Potassium methyltrifluoroborate is stable and reactive in various environments, making it a versatile reagent in organic synthesis . It is moisture- and air-stable, and it can withstand strong oxidative conditions . These properties allow Potassium methyltrifluoroborate to maintain its efficacy and stability in a wide range of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of methylboronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and yields a stable product. Another method involves the reaction of methyl Grignard reagents with boron trifluoride etherate, followed by treatment with potassium fluoride .
Industrial Production Methods
In industrial settings, the production of potassium methyltrifluoroborate often employs continuous-flow chemistry techniques. This approach enhances the scalability and efficiency of the synthesis process, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium methyltrifluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as PdCl₂(dppf)·CH₂Cl₂, are commonly used in cross-coupling reactions involving potassium methyltrifluoroborate.
Basic Conditions: The reactions typically occur under basic conditions, which facilitate the hydrolysis of the trifluoroborate to its reactive boronate form.
Major Products
The major products formed from these reactions include various substituted aromatic and aliphatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium ethyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium methyltrifluoroborate is unique due to its high stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, it is moisture- and air-stable, making it easier to handle and store . Additionally, its ability to participate in a variety of cross-coupling reactions with high efficiency and selectivity sets it apart from other organoboron reagents .
Propriétés
IUPAC Name |
potassium;trifluoro(methyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFVHVGFQJMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635655 | |
| Record name | Potassium trifluoro(methyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13862-28-7 | |
| Record name | Borate(1-), trifluoromethyl-, potassium, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13862-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(methyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Trifluoro(methyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
